4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Overview
Description
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C7H12F3NO and its molecular weight is 183.17. The purity is usually 95%.
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Biological Activity
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, also known as 4-amino-1-(trifluoromethyl)cyclohexanol hydrochloride, is a synthetic compound characterized by its unique trifluoromethyl group and amino alcohol structure. With a molecular formula of and a molar mass of approximately 219.64 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The structural uniqueness of this compound lies in its combination of an amino group and a trifluoromethyl group attached to a cyclohexane ring. This configuration enhances the compound's lipophilicity and potential reactivity, making it a candidate for various biological applications.
Property | Value |
---|---|
Molecular Formula | C₇H₁₀F₃NO |
Molar Mass | 219.64 g/mol |
Structural Features | Cyclohexane ring with amino and trifluoromethyl groups |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Interaction : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Anti-inflammatory Properties : There is potential for this compound to act as a non-steroidal anti-inflammatory agent, although detailed studies are still required to confirm this activity.
- Pharmacophore Role : The trifluoromethyl group may enhance binding affinity with specific biological targets, indicating its role as a pharmacophore in drug design.
Table: Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Amino-cyclohexanol | C₆H₁₃NO | Lacks trifluoromethyl group |
Trifluoroacetylated cyclohexanol | C₇H₆F₃O | Contains trifluoroacetyl instead of amino |
(R)-4-Amino-N,N-dimethylcyclohexanamine | C₈H₁₈N₂ | Contains two amino groups |
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, the presence of the trifluoromethyl group is believed to enhance metabolic stability and influence the compound's interaction with biological targets.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, allowing for efficient production in laboratory settings. Its applications extend beyond medicinal chemistry into areas such as agrochemicals and synthetic organic chemistry.
Properties
IUPAC Name |
4-amino-1-(trifluoromethyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-5(11)2-4-6/h5,12H,1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZKKRXYSBWMAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261412 | |
Record name | cis-4-Amino-1-(trifluoromethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-30-1 | |
Record name | cis-4-Amino-1-(trifluoromethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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